4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole
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Overview
Description
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is an organophosphorus compound that belongs to the class of phospholes Phospholes are five-membered heterocyclic compounds containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can yield phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Functionalized phospholes with diverse substituents.
Scientific Research Applications
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Another related compound with a cyclohexene ring.
Uniqueness: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct chemical and physical properties. This makes it valuable in applications where traditional carbon-based compounds may not be suitable.
Properties
CAS No. |
185038-99-7 |
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Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-2,3-dihydrophosphole |
InChI |
InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
XPELSYCONGKROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(CC1)C(C)C |
Origin of Product |
United States |
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